![molecular formula C22H27N3O7S2 B2553944 diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-44-6](/img/structure/B2553944.png)
diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Scientific Research Applications
- Evaluation : Anti-corrosive efficacy is assessed on mild steel exposed to an aggressive acidic environment. Comprehensive methodologies, including gravimetric analysis, Tafel polarization, and EIS, reveal substantial decrement in corrosion rates. At a concentration of 2 × 10^3 M, the compound achieves an apex of anti-corrosive efficacy at 81.89% .
Antimicrobial Properties
The compound demonstrates superior antimicrobial prowess against various pathogens:
Antioxidant Capabilities
The compound’s antioxidant potential is quantified using the DPPH free radical scavenging assay:
- IC50 Value : The compound has an IC50 value of 113.964 ± 0.076 µg/ml, highlighting its antioxidant activity .
Industrial Applications
Given its pronounced properties, the synthesized dihydropyridine derivative holds promise in industrial applications:
Mechanism of Action
properties
IUPAC Name |
diethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S2/c1-5-31-21(27)18-16-11-12-25(22(28)32-6-2)13-17(16)33-20(18)23-19(26)14-7-9-15(10-8-14)34(29,30)24(3)4/h7-10H,5-6,11-13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLIGYBTHQHHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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